3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid
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Overview
Description
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of the chlorophenyl group can yield a phenyl derivative.
Scientific Research Applications
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: Similar structure but with an acrylic acid moiety instead of a benzoic acid moiety.
Indole derivatives: Share some structural features and have similar biological activities.
Uniqueness
3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[5-[[2-(4-chlorophenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C21H20ClNO3/c1-14-18(3-2-4-19(14)21(24)25)20-10-9-17(26-20)13-23-12-11-15-5-7-16(22)8-6-15/h2-10,23H,11-13H2,1H3,(H,24,25) |
InChI Key |
UAACYTPZPRRSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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